![molecular formula C4H7O3P B12632239 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane CAS No. 941571-22-8](/img/structure/B12632239.png)
3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trioxa-4-phosphabicyclo[510]octane is a unique organophosphorus compound characterized by its bicyclic structure containing three oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane typically involves the reaction of a suitable phosphorus precursor with an appropriate diol or triol under controlled conditions. One common method involves the reaction of phosphorus trichloride with a triol in the presence of a base, such as triethylamine, to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphates.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides or phosphates.
Reduction: Reduced phosphorus compounds.
Substitution: Phosphorus-containing derivatives with various functional groups.
Scientific Research Applications
3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: A similar compound with a different substitution pattern on the bicyclic structure.
3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane derivatives: Various derivatives with different functional groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both oxygen and phosphorus atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
941571-22-8 |
|---|---|
Molecular Formula |
C4H7O3P |
Molecular Weight |
134.07 g/mol |
IUPAC Name |
3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane |
InChI |
InChI=1S/C4H7O3P/c1-3-4(7-3)2-6-8-5-1/h3-4,8H,1-2H2 |
InChI Key |
XYPNUXHEPRSGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)COPO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


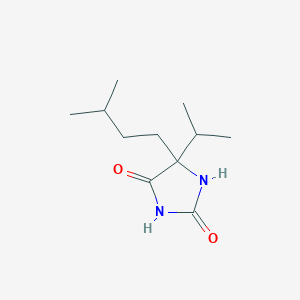
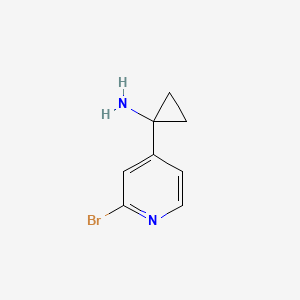
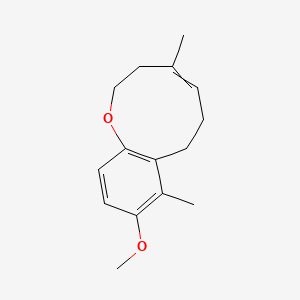
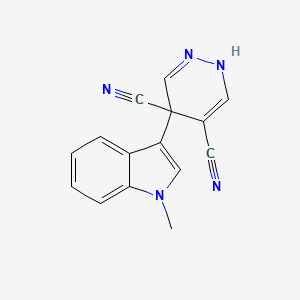
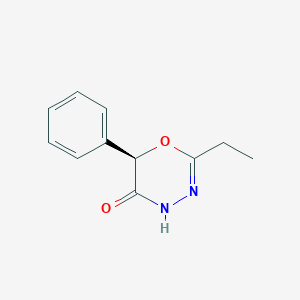
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
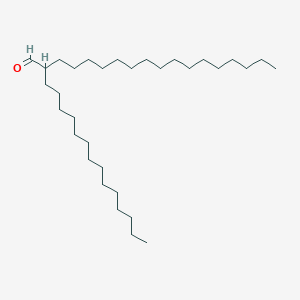
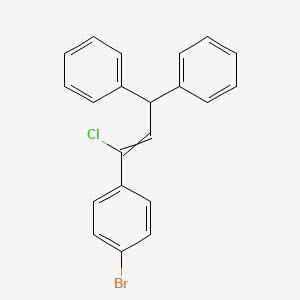
![N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide](/img/structure/B12632190.png)
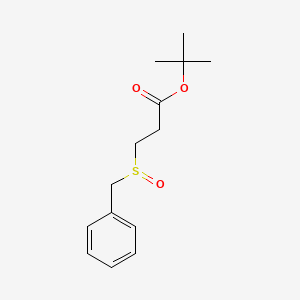
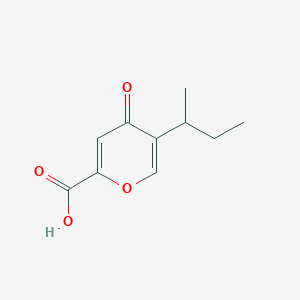
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
